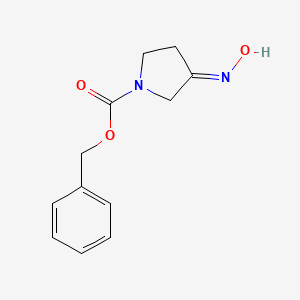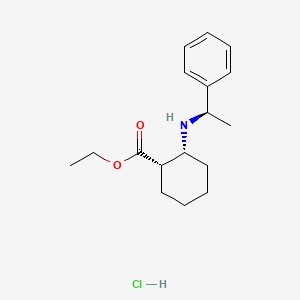
(1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the amino group: The amino group is introduced via reductive amination or other suitable methods.
Esterification: The carboxylic acid group is esterified using ethyl alcohol in the presence of an acid catalyst.
Resolution of enantiomers: The chiral centers are resolved using chiral chromatography or other resolution techniques.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-Ethyl 2-(((S)-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride
- (1S,2R)-Methyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride
- (1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride
Uniqueness
(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1346773-51-0 |
|---|---|
Molecular Formula |
C17H26ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-20-17(19)15-11-7-8-12-16(15)18-13(2)14-9-5-4-6-10-14;/h4-6,9-10,13,15-16,18H,3,7-8,11-12H2,1-2H3;1H/t13-,15+,16-;/m1./s1 |
InChI Key |
QEPMKQQWRZBOMR-YFBGFLEQSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCC[C@H]1N[C@H](C)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCOC(=O)C1CCCCC1NC(C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



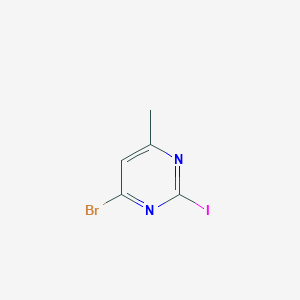
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
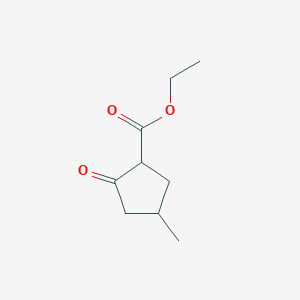
![2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
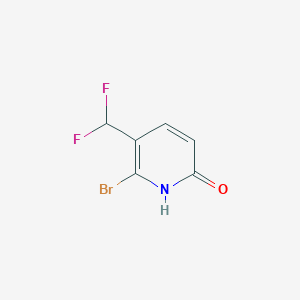
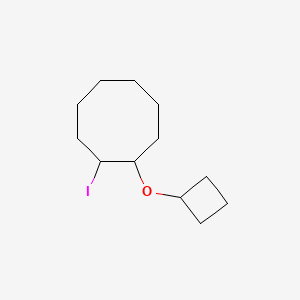
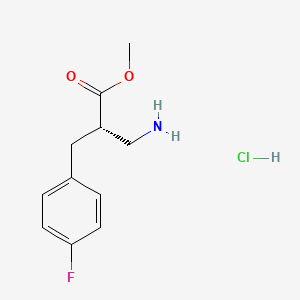
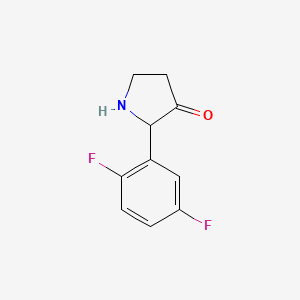


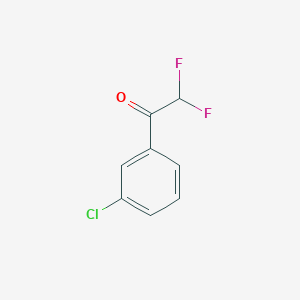
![2-[(3-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B15242828.png)
